1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea
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Overview
Description
1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are extensively studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, the introduction of the cyclohexylpiperidine moiety, and the final coupling with the urea derivative. Common reagents used in these reactions include hydrazine derivatives, cyclohexylamine, and isocyanates. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with catalysts like palladium or copper to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with potentially different biological activities.
Scientific Research Applications
1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
1-(1H-Pyrazol-3-yl)-3-(2-methylphenyl)urea: Lacks the cyclohexylpiperidine moiety.
1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-phenylurea: Lacks the methyl group on the phenyl ring.
Uniqueness
1-[2-(1-Cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea is unique due to the presence of both the cyclohexylpiperidine and the 2-methylphenyl groups. These structural features may contribute to its distinct biological activities and potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(1-cyclohexylpiperidin-4-yl)pyrazol-3-yl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-17-7-5-6-10-20(17)24-22(28)25-21-11-14-23-27(21)19-12-15-26(16-13-19)18-8-3-2-4-9-18/h5-7,10-11,14,18-19H,2-4,8-9,12-13,15-16H2,1H3,(H2,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEUHWAUFYBFMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=NN2C3CCN(CC3)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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